4-氰基四氢-2H-吡喃-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

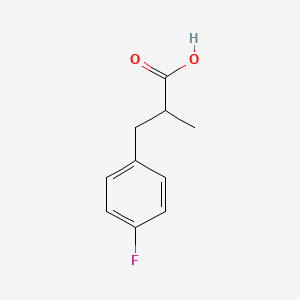

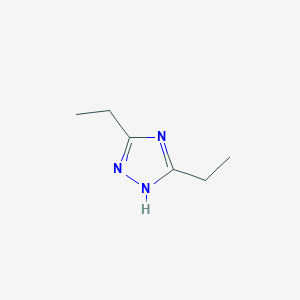

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a compound that is structurally related to various derivatives of 4H-pyrans, which are of significant interest in the field of organic chemistry due to their potential applications in the synthesis of carbo- and heterocycles. These compounds, including the closely related methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, have been synthesized and studied for their reactivity and potential use in creating novel chemical structures .

Synthesis Analysis

The synthesis of related 4H-pyran derivatives typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This process yields methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, which serve as versatile intermediates for further chemical transformations. The synthesis of these compounds has been optimized to improve yields and to develop novel methods for preparing various substituted derivatives .

Molecular Structure Analysis

The molecular structure of 4H-pyran derivatives, such as those mentioned in the provided papers, often features a heterocyclic pyran ring that can adopt different conformations, including a flattened boat conformation. The spatial arrangement of substituents on the pyran ring, such as the carbonyl group and double bonds, can vary, influencing the overall molecular geometry and reactivity. Intramolecular hydrogen bonding and other non-covalent interactions also play a role in stabilizing the molecular structure .

Chemical Reactions Analysis

The reactivity of 4H-pyran derivatives has been explored in various chemical reactions. These compounds can undergo reactions with acids, such as sulfuric and hydrochloric acids, as well as with acetic anhydride and alcohols. Such reactions lead to the formation of different substituted derivatives, including cyclopentenone and pyrano[2,3-d]-pyrimidine structures. The study of these reactions is crucial for expanding the utility of 4H-pyran derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid are not detailed in the provided papers, the properties of related 4H-pyran derivatives can be inferred. These compounds typically exhibit properties that are influenced by their molecular structure, such as solubility in various solvents, melting points, and stability under different conditions. The presence of functional groups like cyano, amino, and ester moieties can affect the acidity, basicity, and reactivity of these molecules .

科学研究应用

合成和生物活性

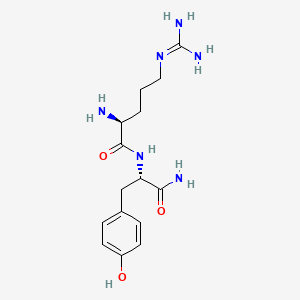

4-氰基四氢-2H-吡喃-4-羧酸及其衍生物在生物活性化合物的合成中起着关键作用。与感兴趣的化学结构密切相关的吡喃吡嘧啶核是药用和制药行业的关键前体,由于其广泛的合成应用和生物可用性。最近的研究突出了在5H-吡喃[2,3-d]吡嘧啶骨架的合成中应用混合催化剂,展示了它们在药物开发和其他药理学领域的广泛适用性(Parmar, Vala, & Patel, 2023)。

抗氧化、微生物学和细胞毒活性

天然羧酸,包括4-氰基四氢-2H-吡喃-4-羧酸衍生物,表现出显著的生物活性。这些化合物已被研究其抗氧化、抗微生物和细胞毒效应。例如,苯甲酸、肉桂酸等衍生物显示不同程度的生物活性,突显了结构差异在确定其生物活性中的重要性(Godlewska-Żyłkiewicz等,2020)。

在生物催化剂抑制中的作用

羧酸,包括4-氰基四氢-2H-吡喃-4-羧酸衍生物,已被确定为微生物过程中生物催化剂的潜在抑制剂。羧酸对大肠杆菌和酿酒酵母等微生物的抑制作用是显著的,考虑到它们作为防腐剂的用途以及对生物技术应用的影响。了解这些化合物的抑制机制可以帮助制定代谢工程策略,以增加微生物在工业过程中的稳健性(Jarboe, Royce, & Liu, 2013)。

生物质中的丙酮酸

丙酮酸是从生物质中提取的产物,与4-氰基四氢-2H-吡喃-4-羧酸的化学家族密切相关,展示了在药物合成中的灵活性和多样性。它在癌症治疗、医用材料和各种医学领域的应用突显了羧酸衍生物在药物化学中的潜力。丙酮酸可作为直接药物合成的原料或相关衍生物的前体,展示了这些化合物在开发新的治疗剂中的实用性(Zhang et al., 2021)。

安全和危害

作用机制

Pharmacokinetics

Its metabolism and excretion patterns remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. For instance, its stability may be affected by temperature and light exposure. The compound is recommended to be stored in a sealed container in a dry environment at 2-8°C .

属性

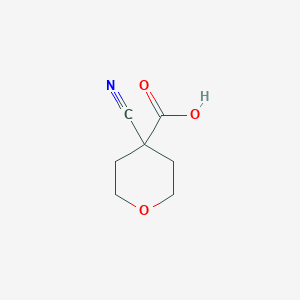

IUPAC Name |

4-cyanooxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLMLYLFDJEUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575631 |

Source

|

| Record name | 4-Cyanooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyanotetrahydro-2H-pyran-4-carboxylic acid | |

CAS RN |

848821-06-7 |

Source

|

| Record name | 4-Cyanooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)